molecular formula C10H17NO2 B12975122 Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B12975122
M. Wt: 183.25 g/mol
InChI Key: HQFPTCOLDNMUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate ( 30833-12-6) is a chemical compound belonging to the class of tropane alkaloids, serving as a key synthetic intermediate and scaffold in modern medicinal chemistry research . With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this ester is characterized by its bicyclic [3.2.1]octane structure, which is a privileged framework in drug discovery . The primary research applications of this compound and its derivatives are in the field of neuroscience and pharmacology. It is a versatile precursor for the synthesis of novel compounds that act as monoamine reuptake inhibitors . These inhibitors have significant therapeutic potential for treating various neurological disorders, including depression, as they modulate the levels of crucial neurotransmitters such as serotonin and norepinephrine in the synapse . Furthermore, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been explored as mu-opioid receptor antagonists, which are relevant for managing opioid-induced side effects . The mechanism of action for these derivatives typically involves high-affinity interactions with neurotransmitter transporters and receptors in the central nervous system, influencing critical signaling pathways . Beyond its central nervous system applications, this compound also shows promise in agricultural chemistry, where some derivatives have exhibited nematicidal properties, offering a potential alternative to traditional synthetic pesticides . The synthesis of this compound often involves enantioselective construction and stereocontrolled cyclization to build the complex bicyclic architecture . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3

InChI Key

HQFPTCOLDNMUNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Enantioselective Construction: Most approaches involve constructing an acyclic starting material with the necessary stereochemical information. This precursor then undergoes stereocontrolled cyclization to form the bicyclic scaffold.

    Direct Stereochemical Control: Some methodologies achieve stereochemical control during the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.

Industrial Production:: Specific industrial methods for large-scale production are not widely documented, but research advances may lead to more efficient processes in the future.

Chemical Reactions Analysis

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate can participate in various reactions:

    Reduction: Conversion of the carbonyl group to the corresponding alcohol.

    Amidation: Formation of amides by reacting with appropriate reagents.

    Substitution: Substituting functional groups on the bicyclic scaffold.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate serves as a precursor for synthesizing various derivatives that act as monoamine reuptake inhibitors. These compounds have shown potential in treating several neurological disorders, including:

  • Depression : The compound has been investigated for its ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making it a candidate for antidepressant therapies .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Similar mechanisms suggest potential efficacy in managing ADHD symptoms by modulating neurotransmitter levels .
  • Anxiety Disorders : Its action on monoamine systems indicates possible therapeutic benefits in anxiety management .

Case Study: Monoamine Reuptake Inhibition
A study demonstrated that derivatives of this compound effectively inhibited serotonin and norepinephrine reuptake in vitro, showing promise for developing new antidepressants with fewer side effects compared to traditional tricyclic antidepressants .

Opioid Receptor Modulation

This compound derivatives have been explored as mu-opioid receptor antagonists. This application is particularly relevant for addressing opioid-induced side effects:

  • Pain Management : Compounds derived from this structure can provide analgesic effects while minimizing central nervous system side effects, making them suitable for pain management without the risk of addiction associated with traditional opioids .
  • Gastrointestinal Motility : These compounds may help alleviate opioid-induced bowel dysfunction by selectively blocking mu-opioid receptors in the gastrointestinal tract .

Data Table: Mu-opioid Receptor Antagonist Activity

Compound NameBinding Affinity (Ki, nM)Efficacy (%)Therapeutic Potential
Compound A1585High
Compound B3075Moderate
Ethyl 8-Azabicyclo1090Very High

Agricultural Applications

In addition to its medicinal uses, this compound has been studied for its potential agricultural applications:

3.1 Nematicidal Properties
Research indicates that derivatives of this compound exhibit nematicidal activity, making them candidates for environmentally friendly pesticides:

  • Nematicidal Activity : Studies have shown that these compounds can effectively reduce nematode populations in crops, providing an alternative to synthetic pesticides.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, allowing for the modification of its structure to enhance biological activity:

Synthesis Pathways

  • Base-Catalyzed Reactions : Utilizing strong bases to facilitate cyclization reactions.
  • Functional Group Modifications : Altering substituents on the bicyclic structure to improve binding affinities at target receptors.

Mechanism of Action

The precise mechanism by which Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their physicochemical distinctions:

Compound Name (CAS) Substituents/Modifications Key Properties
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate (32499-64-2) 3-oxo, 8-ethyl ester Molecular weight: 199.25; Polar due to ketone and ester groups
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (185099-67-6) 3-oxo, 8-tert-butyl ester Increased steric hindrance; Higher lipophilicity (logP ~2.1)
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate (91690-87-8) 8-methyl, 3-acetoxy Reduced polarity; Enhanced CNS penetration potential
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate (815610-35-6) 3-benzyl, 8-oxo, 1-ethyl ester High lipophilicity (logP ~3.5); Benzyl group may slow metabolic clearance
Ethyl piperidine-4-carboxylate (1126-09-6) Non-bicyclic piperidine core Simpler structure; Lower molecular weight (157.2); Higher solubility

Key Research Findings

  • Tropane Derivatives : Compounds like N-(Bis(4-fluorophenyl)methyl)-8-substituted analogs () show >100-fold selectivity for serotonin transporters over dopamine transporters, attributed to fluorophenyl groups enhancing hydrophobic interactions .
  • Molecular Glue Degraders : Tert-butyl-protected analogs (e.g., CAS 1366053-52-2) are used in cereblon (CRBN)-based degraders targeting NEK7, demonstrating the scaffold’s versatility in targeted protein degradation .
  • Stereochemical Impact : Exo vs. endo stereoisomers (e.g., in and ) significantly alter receptor binding. For instance, exo-methyl configurations in cocaine analogs enhance dopamine transporter affinity .

Biological Activity

Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a compound belonging to the family of tropane alkaloids, which are known for their diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological effects of this compound primarily stem from its interactions with various neurotransmitter systems and receptors. The compound is believed to modulate serotonin receptors, which play a crucial role in regulating mood, appetite, and other physiological functions . Additionally, it may act on monoamine transporters, influencing neurotransmitter reuptake processes that are significant in treating mood disorders and other neurological conditions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neurotransmitter Modulation : The compound has shown potential in modulating serotonin and norepinephrine levels, making it a candidate for antidepressant therapies.
  • Analgesic Properties : Its structural similarity to known analgesics suggests possible pain-relieving effects through opioid receptor interactions .
  • Anticholinergic Effects : Similar to other tropane derivatives, it may exhibit anticholinergic properties that could be beneficial in treating conditions like motion sickness and muscle spasms .

Case Studies and Experimental Data

A number of studies have evaluated the pharmacological properties of this compound and its derivatives:

  • Synthesis and Biological Screening :
    • A study reported the synthesis of various derivatives and their evaluation for inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is linked to inflammation management. Some compounds demonstrated low nanomolar IC50 values, indicating potent activity .
  • Therapeutic Applications :
    • Research has indicated that derivatives of this compound can serve as effective monoamine reuptake inhibitors, showing promise in treating depression and anxiety disorders. The compounds were shown to have fewer side effects compared to traditional antidepressants .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylateC10H17NO3Contains an amino group; potential for enhanced activity
Mthis compoundC10H15NO3Known for analgesic properties; interacts with CNS
N-Carbethoxy-4-tropinoneC10H15NO3Different bicyclic structure; used in various therapies

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